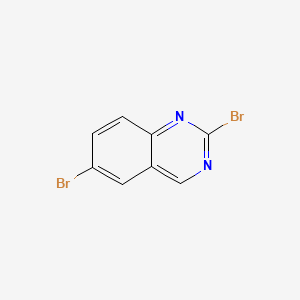

2,6-Dibromoquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis

Quinazoline derivatives, including this compound, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Antimicrobial Activity : 2,6-Dibromoquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results in vitro, indicating their potential as antimicrobial agents (Patel, Patel, & Barat, 2010).

Photophysical Property Studies : The absorption and emission properties of polysubstituted quinazolines, including those with this compound structures, have been examined. These studies contribute to our understanding of the photophysical behaviors of such compounds (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).

Anticancer Activity : Certain analogues of this compound have been identified as potential apoptosis inducers and anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to this compound, has shown promising results in inducing apoptosis and exhibiting anticancer properties (Sirisoma et al., 2009).

Antimalarial Studies : Derivatives of this compound have been tested for their activities against Plasmodium falciparum, showing potential as antimalarial agents. Some compounds displayed significant inhibitory concentrations, indicating their potential in malaria treatment (Ommeh et al., 2004).

Synthesis of Novel Derivatives : Research has been conducted on synthesizing new derivatives of this compound with potential biological activities. These studies contribute to the development of novel compounds with diverse applications (El-Badry, 2010).

Antioxidant Activity Analysis : Studies on antioxidant activity, though not directly on this compound, provide insights into methods and tests that could be applicable for analyzing the antioxidant properties of this compound derivatives (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which 2,6-dibromoquinazoline belongs, have been known to exhibit a wide range of biological activities . These activities include anti-cancer, anti-microbial, anti-inflammatory, and others . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways . For instance, some quinazoline derivatives act as agonists or antagonists at specific receptors , while others may inhibit specific enzymes

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways . For instance, some quinazoline derivatives have been found to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission

Pharmacokinetics

The optimization of the adme properties of a drug molecule is a critical aspect of drug discovery and can have a major impact on the likelihood of success of a drug

Result of Action

Quinazoline derivatives have been found to exhibit various effects at the molecular and cellular level . For instance, some quinazoline derivatives have been found to exhibit antimicrobial activity, inhibit biofilm formation, and decrease other virulence factors

Action Environment

It is known that the storage temperature for this compound is recommended to be in an inert atmosphere at 2-8°c

Safety and Hazards

The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

Properties

IUPAC Name |

2,6-dibromoquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARTNANGRCYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672139 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161425-75-8 |

Source

|

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(1S)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B575018.png)

![Carbamic acid, dimethyl-, [2-(methylamino)cyclopentyl]methyl ester, cis- (9CI)](/img/no-structure.png)

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)